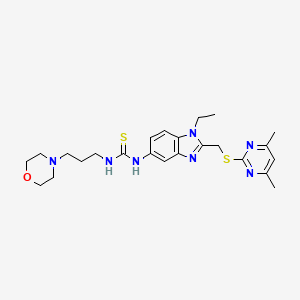
2-(Pyrrolidin-1-YL)ethanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyrrolidin-1-yl)ethansulfonylchlorid ist eine organische Verbindung mit der Summenformel C6H12ClNO2S. Es ist ein Sulfonylchlorid-Derivat, was bedeutet, dass es eine Sulfonylgruppe (SO2) enthält, die an ein Chloratom gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(Pyrrolidin-1-yl)ethansulfonylchlorid beinhaltet typischerweise die Reaktion von Pyrrolidin mit Ethansulfonylchlorid. Die Reaktion wird üblicherweise in Gegenwart einer Base, wie Triethylamin, durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Das allgemeine Reaktionsschema ist wie folgt:
Pyrrolidin+Ethansulfonylchlorid→2-(Pyrrolidin-1-yl)ethansulfonylchlorid+HCl
Die Reaktion wird typischerweise bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt, um eine vollständige Umsetzung zu gewährleisten .
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von 2-(Pyrrolidin-1-yl)ethansulfonylchlorid kontinuierliche Durchflussverfahren umfassen, um die Effizienz und Ausbeute zu verbessern. Der Einsatz von automatisierten Systemen ermöglicht eine präzise Kontrolle der Reaktionsbedingungen, wie Temperatur, Druck und Reaktantenkonzentrationen, was zu einer gleichmäßigen Produktqualität führt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(Pyrrolidin-1-yl)ethansulfonylchlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Sulfonylchloridgruppe kann durch Nucleophile, wie Amine, Alkohole oder Thiole, substituiert werden, um Sulfonamid-, Sulfonatester- oder Sulfonothioat-Derivate zu bilden.
Hydrolyse: In Gegenwart von Wasser kann die Sulfonylchloridgruppe zu der entsprechenden Sulfonsäure hydrolysieren.
Oxidation und Reduktion: Die Verbindung kann an Oxidations-Reduktionsreaktionen teilnehmen, obwohl diese im Vergleich zu Substitutionsreaktionen weniger häufig sind.
Häufige Reagenzien und Bedingungen
Nucleophile: Amine, Alkohole, Thiole
Lösungsmittel: Dichlormethan, Tetrahydrofuran (THF)
Basen: Triethylamin, Pyridin
Temperatur: Raumtemperatur bis leicht erhöhte Temperaturen
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von 2-(Pyrrolidin-1-yl)ethansulfonylchlorid gebildet werden, hängen vom verwendeten Nucleophil ab. Beispielsweise:
- Reaktion mit Aminen bildet Sulfonamide.
- Reaktion mit Alkoholen bildet Sulfonatester.
- Reaktion mit Thiolen bildet Sulfonothioate .
Wissenschaftliche Forschungsanwendungen
2-(Pyrrolidin-1-yl)ethansulfonylchlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese zur Herstellung verschiedener Sulfonamid- und Sulfonatderivate verwendet.
Biologie: Die Verbindung wird zur Modifizierung von Biomolekülen, wie Proteinen und Peptiden, verwendet, um Sulfonylgruppen zur weiteren Funktionalisierung einzuführen.
Wirkmechanismus
Der Wirkmechanismus von 2-(Pyrrolidin-1-yl)ethansulfonylchlorid beinhaltet in erster Linie die Reaktivität der Sulfonylchloridgruppe. Die Sulfonylchloridgruppe ist stark elektrophil, was sie anfällig für nucleophile Angriffe macht. Diese Reaktivität ermöglicht es der Verbindung, kovalente Bindungen mit Nucleophilen zu bilden, was zur Bildung von Sulfonamid-, Sulfonatester- oder Sulfonothioatderivaten führt. Die beteiligten molekularen Ziele und Wege hängen von dem jeweiligen Nucleophil und den verwendeten Reaktionsbedingungen ab .
Wirkmechanismus
The mechanism of action of 2-(Pyrrolidin-1-YL)ethanesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methansulfonylchlorid: Ähnlich in der Struktur, aber mit einer Methylgruppe anstelle des Pyrrolidinrings.
Benzolsulfonylchlorid: Enthält einen Benzolring anstelle des Pyrrolidinrings.
Tosylchlorid (p-Toluolsulfonylchlorid): Enthält eine Toluolgruppe anstelle des Pyrrolidinrings.
Einzigartigkeit
2-(Pyrrolidin-1-yl)ethansulfonylchlorid ist aufgrund des Vorhandenseins des Pyrrolidinrings einzigartig, der der Verbindung spezifische sterische und elektronische Eigenschaften verleiht. Diese Einzigartigkeit kann die Reaktivität und Selektivität der Verbindung in verschiedenen chemischen Reaktionen beeinflussen, was sie zu einem wertvollen Reagenz in der organischen Synthese und Forschung macht .
Eigenschaften
Molekularformel |
C6H12ClNO2S |
|---|---|
Molekulargewicht |
197.68 g/mol |
IUPAC-Name |
2-pyrrolidin-1-ylethanesulfonyl chloride |
InChI |
InChI=1S/C6H12ClNO2S/c7-11(9,10)6-5-8-3-1-2-4-8/h1-6H2 |
InChI-Schlüssel |
HTYRRGFPVSIIBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Imidazo[4,5-E]tetrazolo[1,5-A]pyridine](/img/structure/B12637837.png)





![1,5-Bis[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12637877.png)

![8-oxo-3,9-Diazaspiro[5.5]undecane-3-carboxylic acid methyl ester](/img/structure/B12637891.png)
![2-((8-(3-Chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-1-morpholinoethanone](/img/structure/B12637898.png)

![Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane](/img/structure/B12637936.png)
![1H-1-Benzazepine-1-acetic acid, 3-[(4-chlorophenyl)thio]-2,3,4,5-tetrahydro-2-oxo-](/img/structure/B12637941.png)
